1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene
Beschreibung
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetraazenes This compound is characterized by the presence of two methyl groups and two 2-methylphenyl groups attached to a tetraazene backbone
Eigenschaften
CAS-Nummer |
64542-44-5 |
|---|---|
Molekularformel |
C16H20N4 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
N-[(N,2-dimethylanilino)diazenyl]-N,2-dimethylaniline |
InChI |
InChI=1S/C16H20N4/c1-13-9-5-7-11-15(13)19(3)17-18-20(4)16-12-8-6-10-14(16)2/h5-12H,1-4H3 |
InChI-Schlüssel |
DSIMCRPGLATMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C)N=NN(C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with a suitable methylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted tetraazenes.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-1,4-bis(phenyl)tetraaz-2-ene: Similar structure but lacks the 2-methyl groups on the phenyl rings.
1,4-Dimethyl-1,4-bis(4-methylphenyl)tetraaz-2-ene: Similar structure with methyl groups in different positions on the phenyl rings.
Uniqueness
1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
